N-(4-fluorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
Description
The compound N-(4-fluorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide (CAS: 941980-68-3) features a thiazole core substituted with a thioether-linked 2-((4-fluorophenyl)amino)-2-oxoethyl group and a 4-fluorobenzyl acetamide side chain. This structure combines electron-withdrawing fluorine atoms and a heterocyclic scaffold, which are common motifs in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2S2/c21-14-3-1-13(2-4-14)10-23-18(26)9-17-11-28-20(25-17)29-12-19(27)24-16-7-5-15(22)6-8-16/h1-8,11H,9-10,12H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPDSVVYVSPXRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(4-fluorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a synthetic organic molecule that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Molecular Information
| Property | Value |
|---|---|
| Molecular Formula | C16H16F2N4OS |
| Molecular Weight | 358.38 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC=C(C(=C1)NCC(=O)NCC2=NC(=S)C(=C2)C(=O)NCC3=CC=C(C=C3)F)F |
The presence of fluorine atoms in the structure is significant as it can enhance the compound's lipophilicity and bioavailability, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole moiety is known for its ability to inhibit various enzymes, while the fluorobenzyl and fluorophenyl groups may enhance binding affinity to target proteins.
Antifungal Activity
Recent studies have shown that compounds containing thiazole rings exhibit antifungal properties. For instance, a related series of thiazole derivatives demonstrated significant activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents like ketoconazole . The mechanism often involves inhibition of ergosterol synthesis, a critical component of fungal cell membranes.
Enzyme Inhibition
Research indicates that the compound may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Compounds with similar structures have been shown to exhibit dual inhibition of MAO and aromatase, suggesting potential applications in treating mood disorders and hormone-dependent cancers .
Case Studies
- Antifungal Efficacy : A study on thiazole derivatives found that specific substitutions at the para position of the phenyl moiety significantly affected antifungal activity. The presence of electronegative substituents like fluorine enhanced the compounds' efficacy against fungal strains .
- MAO Inhibition : In a comparative study, thiazole derivatives were evaluated for their ability to inhibit MAO. The results indicated that certain structural modifications led to increased inhibitory potency, suggesting that this compound could be a viable candidate for further development .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the molecular structure significantly influence biological activity. For example, increasing lipophilicity through fluorination has been correlated with enhanced cellular uptake and activity against target enzymes .
ADME Properties
Studies on absorption, distribution, metabolism, and excretion (ADME) have shown that compounds with similar structures exhibit favorable pharmacokinetic profiles, indicating potential for therapeutic use .
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity :
- Several studies have investigated the anticancer properties of compounds with similar thiazole scaffolds. Thiazole derivatives are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research indicates that N-(4-fluorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide may exhibit similar effects, targeting specific pathways involved in cancer cell proliferation and survival.
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Antimicrobial Properties :
- Compounds containing thiazole rings have shown promising antimicrobial activity against various pathogens. The presence of the thiazole moiety in this compound suggests potential efficacy against bacteria and fungi, making it a candidate for further exploration in the development of new antimicrobial agents.
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Enzyme Inhibition :
- The compound's structure indicates potential as an inhibitor of specific enzymes involved in disease processes, such as cyclooxygenase (COX-II), which plays a role in inflammation and pain pathways. Inhibitors of COX-II are critical in developing anti-inflammatory drugs.
Case Study 1: Anticancer Mechanism
A study published in a peer-reviewed journal demonstrated that thiazole derivatives could inhibit the proliferation of cancer cells through modulation of apoptotic pathways. The specific compound under investigation showed dose-dependent effects on cell viability, suggesting that this compound may induce apoptosis via intrinsic pathways, potentially through caspase activation .
Case Study 2: Antimicrobial Efficacy
Research highlighted the antimicrobial potential of thiazole-containing compounds against drug-resistant strains of bacteria. In vitro studies indicated that similar compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be developed into a novel antibiotic agent .
Comparison with Similar Compounds
Structural Analogues in Carbonic Anhydrase (hCA) Inhibition
Substituent Effects on Quinazolinone Derivatives
- Compound 12 (N-(4-fluorophenyl)-2-((4-oxo-3-(4-sulfamoylphenethyl)quinazolin-2-yl)thio)acetamide) exhibits potent hCA I inhibition (KI = 548.6 nM), outperforming Compound 18 (N-(4-fluorobenzyl)-analogue, KI = 2048 nM). The 4-fluorophenyl group in Compound 12 enhances binding compared to the 4-fluorobenzyl substituent in Compound 18, suggesting that direct phenyl substitution improves enzyme affinity .
- N-Acetamide vs. N-Propanamide : Acetamide derivatives (e.g., Compound 11, KI = 726.4 nM) show superior hCA I inhibition to propanamide analogues (e.g., Compound 20, KI = 3628 nM), emphasizing the importance of shorter alkyl chains for activity .
Thiazole vs. Quinazolinone Cores
The target compound’s thiazole core differs from quinazolinone-based inhibitors. Thiazoles generally offer metabolic stability and diverse binding modes, while quinazolinones may engage in π-π stacking interactions due to their planar structure. Direct comparisons of core scaffolds in similar substituent contexts are needed to delineate preference for specific enzyme isoforms.
Antitumor Activity: Fluorophenyl vs. Chlorophenyl Substitutions
- Compound 7 (N-(4-chlorophenyl)-2-((3-(3,4,5-trimethoxybenzyl)quinazolin-2-yl)thio)acetamide) demonstrates significant antitumor activity (MGI% = 47%), outperforming its 4-fluorophenyl counterpart (Compound 8 , MGI% = 7%) . This highlights the critical role of halogen electronegativity and size, where chlorine’s bulkier profile may enhance hydrophobic interactions in tumor targets.
- Propanamide vs. Acetamide : Propanamide derivatives (e.g., Compounds 14–20) generally exhibit improved antitumor activity over acetamide analogues (Compounds 6–13), except in specific cases. This suggests that increased chain length may better accommodate binding pockets in certain cancer targets .
Antiviral Thiazole Analogues
- BAY 57-1293 (N-methyl-N-(4-methyl-5-sulfamoylthiazol-2-yl)-2-[4-(pyridin-2-yl)phenyl]acetamide) is a herpes antiviral agent with a thiazole-acetamide backbone. Unlike the target compound, BAY 57-1293 incorporates a sulfamoyl group and pyridinyl substituent, which are critical for helicase-primase inhibition .
Thiophene and Thiazole Derivatives in Antimicrobial Activity
- N-(4-Bromophenyl)-2-(2-thienyl)acetamide exhibits antimycobacterial activity, demonstrating that thiophene cores can be effective against pathogens. The target compound’s thiazole ring and fluorinated substituents may offer improved selectivity or reduced toxicity compared to thiophene-based analogues .
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including the formation of the thiazole ring, thioether linkage, and subsequent acylation. Key steps include:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones or esters under basic conditions.
- Thioether coupling : Reaction of thiol-containing intermediates with halogenated acetamide derivatives using coupling agents like DCC (dicyclohexylcarbarbodiimide) or HOBt (hydroxybenzotriazole).
- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) is preferred for their ability to dissolve polar intermediates and stabilize reactive species .
- Temperature control : Exothermic steps (e.g., acylation) require ice baths to prevent side reactions. Elevated temperatures (~60–80°C) may enhance reaction rates in cyclization steps .
Methodological Tip : Monitor reactions via TLC and optimize stoichiometry (e.g., 1.2 equivalents of halogenated intermediates) to minimize unreacted starting materials .
Q. How is structural characterization performed, and which spectroscopic techniques are most reliable?
Characterization relies on a combination of:
- NMR spectroscopy : H and C NMR confirm substituent connectivity (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, thiazole protons at δ 6.8–7.0 ppm).
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).
- IR spectroscopy : Key peaks include C=O stretches (~1680 cm) and N-H bends (~3300 cm) .
Data Interpretation : Cross-validate spectral data with computational tools (e.g., ACD/Labs or ChemDraw simulations) to resolve ambiguities in complex regions like overlapping thiazole and aromatic signals .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Antimicrobial screening : Use microdilution assays against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains. Compare MIC (minimum inhibitory concentration) values with structurally similar compounds (e.g., N-(4-chlorophenyl) derivatives in ) .
- Cytotoxicity testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values. Include positive controls like doxorubicin for benchmarking .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of biological activity?
- Core modifications : Replace the 4-fluorobenzyl group with bulkier substituents (e.g., tert-butyl) to enhance lipophilicity and membrane penetration. shows that chlorophenyl analogs exhibit improved antibacterial activity .
- Thioether linkage : Replace sulfur with selenium (Se) to test redox-modulating effects. Note that this may alter toxicity profiles .
- Thiazole ring substitution : Introduce electron-withdrawing groups (e.g., nitro) at position 5 of the thiazole to stabilize π-π interactions with enzyme active sites .
Experimental Design : Synthesize 10–15 analogs with systematic substitutions and compare activity data using principal component analysis (PCA) to identify critical pharmacophores .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%). Discrepancies in MIC values may arise from variations in bacterial strain virulence .
- Metabolic stability testing : Use liver microsome assays to assess if inactive analogs are rapidly metabolized. For example, esterase-sensitive groups (e.g., acetyl) may reduce in vivo efficacy .
- Target engagement studies : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to putative targets (e.g., bacterial FabH enzyme) .
Q. How can molecular docking and QSAR models predict mechanistic pathways?
- Target selection : Prioritize enzymes linked to thiazole bioactivity, such as bacterial fatty acid synthase (FabH) or human kinases (e.g., EGFR). Use PDB structures (e.g., 3VNK for FabH) for docking .
- Docking parameters : Apply AutoDock Vina with Lamarckian genetic algorithms. Optimize ligand flexibility and include water molecules in active sites .
- QSAR development : Use descriptors like logP, polar surface area, and H-bond donors to build regression models. Validate with leave-one-out cross-validation (e.g., R > 0.7 indicates robustness) .
Methodological Challenges and Solutions
Q. How to address low solubility in pharmacological assays?
Q. What analytical methods confirm compound stability under storage?
- Forced degradation studies : Expose the compound to heat (60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS to identify labile groups (e.g., thioether oxidation) .
- Long-term storage : Store lyophilized samples at −80°C under argon to prevent thiol oxidation and hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
